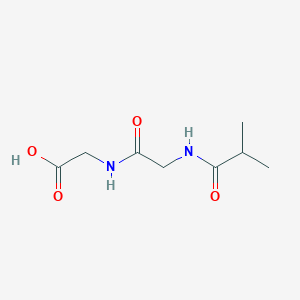

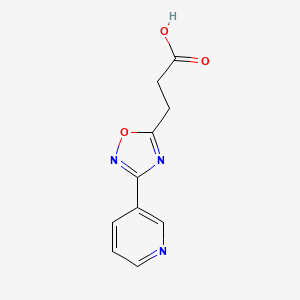

3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, a description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. The compound’s role or use in industry or research is also often included.

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis

This involves analyzing the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The compound’s stereochemistry and conformation are also examined.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed.Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications

1. 1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

- Application Summary : This compound is synthesized from 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one using hydrazine hydrate in acetic acid medium .

- Methods of Application : The cyclization reaction of the precursor compound using hydrazine hydrate in acetic acid medium results in the title compound .

- Results or Outcomes : The structure of the newly synthesized compound is determined by IR, 1H-NMR, 13C-NMR and mass spectral data . It is docked against the active site of Cytochrome P 450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis .

2. Thiophene Derivatives

- Application Summary : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Results or Outcomes : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

3. Indole Derivatives

- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : The synthesis of indole derivatives involves various methods .

- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

4. (E)-3-(4-Methoxyphenyl)acrylic acid

- Application Summary : (E)-3-(4-Methoxyphenyl)acrylic acid shows significant hepatoprotective activity, anti-amnesic, cognition-enhancing activity, antihyperglycemic, and neuroprotective activities .

- Methods of Application : This compound is isolated from various plants .

- Results or Outcomes : The compound has shown significant results in various biological activities .

5. 4-Ethoxyphenylboronic Acid

- Application Summary : This compound is used in the synthesis of various organic compounds .

- Methods of Application : The compound is used as a reagent in organic synthesis .

- Results or Outcomes : The outcomes depend on the specific reactions in which this compound is used .

6. 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate

- Application Summary : This compound has been studied for its potential α-glucosidase inhibitory mechanism .

- Methods of Application : The compound’s inhibitory mechanism was studied through molecular docking .

- Results or Outcomes : The outcomes of the study are not specified in the available information .

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes studying the compound’s Material Safety Data Sheet (MSDS).

Future Directions

This involves looking at potential future applications of the compound. It could include potential uses in industry, medicine, or research.

Please note that the availability of this information can vary depending on the compound and whether it has been extensively studied or not. For a specific compound like “3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid”, you may need to consult specialized databases or scientific literature.

properties

IUPAC Name |

3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-9-5-3-8(4-6-9)10-7-11(12(15)16)14-13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCOHUMOXQWQTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390262 |

Source

|

| Record name | 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

CAS RN |

890591-56-7 |

Source

|

| Record name | 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(2,6-Dichlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B1351621.png)

![Methyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B1351622.png)

![6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid](/img/structure/B1351624.png)